Freon-12 hydrate

Description

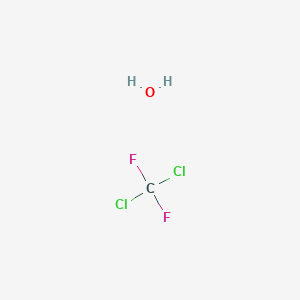

Structure

3D Structure of Parent

Properties

CAS No. |

20814-57-7 |

|---|---|

Molecular Formula |

CH2Cl2F2O |

Molecular Weight |

138.93 g/mol |

IUPAC Name |

dichloro(difluoro)methane;hydrate |

InChI |

InChI=1S/CCl2F2.H2O/c2-1(3,4)5;/h;1H2 |

InChI Key |

HVZOXKBJWSAXLM-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(Cl)Cl.O |

Origin of Product |

United States |

Thermodynamic Principles and Phase Behavior Research of Freon 12 Hydrate

Fundamental Thermodynamic Models for Clathrate Hydrate (B1144303) Formation

The formation of clathrate hydrates, including Freon-12 hydrate, is governed by thermodynamic principles that describe the stability of the crystalline water lattice enclosing guest molecules. The encapsulation of guest molecules within these cavities provides the necessary stabilization for the hydrate structure to exist under specific conditions of temperature and pressure. cetjournal.it A thorough understanding of these principles is essential for predicting the conditions under which this compound will form and remain stable.

Van der Waals and Platteeuw (vdW-P) Model Application and Refinements

The cornerstone of thermodynamic modeling for clathrate hydrates is the statistical thermodynamic model developed by van der Waals and Platteeuw in 1959. cetjournal.itamazonaws.com This model is founded on the principle that the stability of the hydrate structure is due to the encapsulation of guest molecules within the cavities of the host water lattice. The vdW-P model provides a framework for calculating the conditions of hydrate formation by relating the chemical potential of water in the empty hydrate lattice to that of the water in the liquid or ice phase. pcbiochemres.com

The model is based on several key assumptions:

The host lattice is not distorted by the presence of guest molecules.

Each cavity can entrap at most one guest molecule.

There are no interactions between guest molecules in different cavities.

The interaction between a guest molecule and the water molecules of the cage can be described by a cell potential function.

The vdW-P theory has been successfully applied to model the phase equilibria of various gas hydrates, including those formed by refrigerants like dichlorodifluoromethane (B179400) (Freon-12). mit.eduresearchgate.net For Freon-12, which forms a structure II hydrate, the model is used to predict the pressure and temperature conditions at which the hydrate phase is in equilibrium with the gas and aqueous liquid or ice phases.

Refinements to the original vdW-P model have been proposed to improve its accuracy, particularly for more complex systems. These include modifications to account for multiple occupancy of cages by small guest molecules, though this is less relevant for the larger Freon-12 molecule. researchgate.net More significant for this compound modeling are adjustments to the Kihara potential parameters, which describe the interaction between the guest molecule and the water cage. These parameters are often fitted to experimental data to enhance the predictive capability of the model. daneshyari.com

Alternative and Advanced Thermodynamic Modeling Approaches

While the vdW-P model remains a fundamental tool, alternative and more advanced thermodynamic modeling approaches have been developed to address some of its limitations. These models often aim to provide more accurate predictions over a wider range of conditions or for more complex hydrate-forming systems.

One common approach involves coupling the vdW-P model for the hydrate phase with more sophisticated equations of state for the fluid phases (gas and liquid). For instance, the Peng-Robinson equation of state has been used in conjunction with the vdW-P model to improve the description of the fluid phase behavior in refrigerant hydrate systems. amazonaws.com

Other approaches have focused on developing empirical correlations based on experimental data. These correlations can provide simple and accurate predictions of hydrate dissociation conditions for specific systems, including those containing refrigerants and inhibitors. ripi.ir While not as fundamentally based as the vdW-P model, they can be highly practical for engineering applications.

Experimental Determination of Phase Equilibria in this compound Systems

Experimental studies are crucial for understanding the phase behavior of this compound and for validating thermodynamic models. These studies typically involve measuring the pressure and temperature conditions at which the hydrate phase coexists in equilibrium with other phases such as water, ice, and gas.

Pressure-Temperature (P-T) Phase Diagram Elucidation

The pressure-temperature (P-T) phase diagram for this compound illustrates the regions of stability for the hydrate phase. Experimental determination of this diagram involves subjecting a mixture of Freon-12 and water to varying pressures and temperatures and observing the formation and dissociation of the hydrate.

The following table presents a compilation of experimental data for the equilibrium conditions of this compound with water and gas.

| Temperature (K) | Pressure (MPa) | Reference |

|---|---|---|

| 277.1 | 0.24 | researchgate.net |

| 277.1 | 0.32 | researchgate.net |

Note: The table is interactive and can be sorted by clicking on the column headers.

Equilibrium Conditions of this compound with Coexisting Phases (e.g., water, ice, gas)

The phase behavior of this compound is characterized by several equilibrium lines in the P-T diagram, representing the coexistence of different phases. The key three-phase equilibrium lines are:

Hydrate-Water-Gas (H-W-G): This line represents the conditions where the solid hydrate, liquid water, and gaseous Freon-12 are in equilibrium. This is the most commonly studied equilibrium for hydrate formation above the freezing point of water.

Hydrate-Ice-Gas (H-I-G): Below the quadruple point, where hydrate, ice, water, and gas coexist, the stable equilibrium is between the solid hydrate, solid ice, and gaseous Freon-12.

Quadruple Point (Q): This is the invariant point where four phases (hydrate, ice, liquid water, and gas) are in equilibrium. For the Freon-12-water system, this point is a critical reference for the phase diagram.

Experimental studies have precisely determined these equilibrium conditions using techniques such as differential thermal analysis (DTA). researchgate.net These experiments provide the fundamental data for constructing the P-T phase diagram. researchgate.net

Metastable States and Their Boundaries in this compound Systems

In addition to the stable equilibrium states, this compound systems can also exist in metastable states. A notable metastable equilibrium is the Hydrate-Supercooled Water-Gas (H-SW-G) equilibrium. This occurs when liquid water is cooled below its normal freezing point without the formation of ice. researchgate.net

The region of metastable states for Freon-12 gas hydrate has been investigated through experimental studies. researchgate.net These studies have led to the development of empirical relations to determine the boundaries of these metastable regions in the P-T phase diagram. The existence of these metastable states is important in understanding the kinetics of hydrate formation and dissociation. For instance, the dissociation of this compound below 273 K can lead to the formation of supercooled water. researchgate.net

The following table summarizes the key phases and equilibria in the this compound system.

| Equilibrium | Coexisting Phases | Description |

|---|---|---|

| H-W-G | Hydrate, Liquid Water, Gas | Stable equilibrium above the quadruple point. |

| H-I-G | Hydrate, Ice, Gas | Stable equilibrium below the quadruple point. |

| H-SW-G | Hydrate, Supercooled Water, Gas | Metastable equilibrium below the normal freezing point of water. |

| Quadruple Point (Q) | Hydrate, Ice, Liquid Water, Gas | Invariant point where four phases coexist in equilibrium. |

Note: The table is interactive and can be sorted by clicking on the column headers.

Enthalpy Changes Associated with this compound Transitions

The phase transitions of Freon-12 (dichlorodifluoromethane) hydrate, specifically its formation and dissociation, are accompanied by significant enthalpy changes. These thermodynamic properties are crucial for understanding the stability of the hydrate and for its potential applications.

Dissociation Enthalpy Research

The enthalpy of dissociation refers to the heat required to break down the hydrate structure into its constituent water and Freon-12 gas molecules. Research into this property for this compound has been conducted, yielding important data for its characterization.

One study analyzed the thermodynamic parameters of Freon-12 gas hydrate equilibrium with water, supercooled water, and ice. Through this analysis, the enthalpies of dissociation of the gas hydrate to water and to ice were calculated. researchgate.net The following table summarizes the calculated dissociation enthalpies at different temperatures.

Table 1: Calculated Enthalpies of Dissociation for this compound

| Temperature (K) | Dissociation to Water (kJ/mol) | Dissociation to Ice (kJ/mol) |

|---|---|---|

| 273.15 | 129.8 ± 2.6 | - |

| 263.15 | - | 103.9 ± 2.1 |

The calculation of dissociation enthalpies for gas hydrates is often performed using the Clapeyron equation, which relates the change in pressure and temperature along a phase equilibrium line to the enthalpy of the phase change. aidic.ituobaghdad.edu.iq This indirect method is widely used due to the experimental challenges associated with direct calorimetric measurements. aidic.it

Formation Enthalpy Studies

The formation of this compound from water and gaseous Freon-12 is an exothermic process, releasing heat. The standard enthalpy of formation for gaseous dichlorodifluoromethane (Freon-12) has been determined through various thermochemical studies.

Table 2: Standard Enthalpy of Formation for Gaseous Dichlorodifluoromethane

| Temperature (K) | Enthalpy of Formation (kJ/mol) | Uncertainty (kJ/mol) |

|---|---|---|

| 298.15 | -495.15 | ± 0.97 |

Structural Characterization and Host Guest Interactions Within Freon 12 Hydrate

Crystalline Structures of Freon-12 Hydrate (B1144303)

The fundamental structure of a clathrate hydrate is determined by the arrangement of water molecules, which form cage-like cavities that encapsulate guest molecules. hw.ac.uk The type of structure formed depends largely on the size of the guest molecule. researchgate.net

Gas hydrates commonly crystallize into one of two main cubic structures: structure I (sI) or structure II (sII). hw.ac.uk

Structure I (sI): The sI unit cell is composed of 46 water molecules that form two types of cages: two small pentagonal dodecahedral cages (denoted as 5¹²) and six large tetrakaidecahedral cages (5¹²6²). wikipedia.orghw.ac.uk This structure typically forms with smaller guest molecules like methane (B114726) and carbon dioxide.

Structure II (sII): The sII unit cell is larger, containing 136 water molecules. hw.ac.uklsbu.ac.uk It consists of sixteen small 5¹² cages and eight large hexakaidecahedral cages (5¹²6⁴). hw.ac.uklsbu.ac.uk This structure accommodates larger guest molecules such as propane and isobutane. researchgate.net

Research has identified that Freon-12 (dichlorodifluoromethane) forms a structure II (sII) clathrate hydrate. The size and shape of the Freon-12 molecule are suitable for entrapment within the larger cages of the sII lattice.

The lattice constant is a critical parameter describing the size of the unit cell of a crystal. For cubic structures like sII hydrates, this is denoted by the parameter a. The lattice constant of a clathrate hydrate can be influenced by factors such as the identity of the guest molecule, temperature, and pressure. acs.org

Powder X-ray diffraction (PXRD) is a primary technique used to determine the crystal structure and lattice parameters of hydrates. acs.orgrsc.org For sII hydrates, the lattice constant is typically around 17.3 Å. hw.ac.uk Studies on various sII hydrates have shown that the lattice constant can vary slightly depending on the specific guest molecule. For example, the lattice constant of an sII hydrate with N₂ and cyclohexanone as guests was determined to be 1.734851 nm (17.34851 Å) at 83 K. acs.org Generally, larger guest molecules tend to result in slightly larger lattice constants. acs.org

| Structure Type | Crystal System | Water Molecules per Unit Cell | Cage Types | Typical Lattice Constant (a) |

|---|---|---|---|---|

| sI | Cubic | 46 | 2 x 5¹², 6 x 5¹²6² | ~12 Å hw.ac.uk |

| sII | Cubic | 136 | 16 x 5¹², 8 x 5¹²6⁴ | ~17.3 Å hw.ac.uk |

Cage Occupancy and Guest Molecule Positioning Research

Cage occupancy, defined as the fraction of cages filled by guest molecules, is a crucial parameter for understanding the stoichiometry and stability of hydrates. mdpi.com In a structure II hydrate, there are two distinct cage sizes available for guest encapsulation:

Small Cages (5¹²): These are pentagonal dodecahedra formed by 20 water molecules.

Large Cages (5¹²6⁴): These are hexakaidecahedra formed by 28 water molecules, featuring 12 pentagonal faces and 4 hexagonal faces. hw.ac.uk

Due to its molecular size, the Freon-12 molecule exclusively occupies the large 5¹²6⁴ cages of the sII structure. The smaller 5¹² cages remain empty. For a clathrate hydrate to be stable, a sufficient number of the cages must be occupied by guest molecules to support the lattice structure; without this support, the water lattice would collapse into an ice or liquid phase. wikipedia.org The occupancy of the large cages by Freon-12 molecules stabilizes the entire crystalline framework.

| Cage Type | Notation | Number per Unit Cell | Occupancy by Freon-12 |

|---|---|---|---|

| Small | 5¹² | 16 | Empty |

| Large | 5¹²6⁴ | 8 | Occupied |

Molecular Interactions within the Hydrate Lattice

The interaction between the guest Freon-12 molecule and the host water lattice is not a chemical bond. wikipedia.orgunist.ac.kr Instead, it is governed by weaker, non-covalent forces, primarily van der Waals forces . nih.govresearchgate.net These forces arise from transient fluctuations in electron density, leading to temporary dipoles that induce attractive forces between the guest and the surrounding water molecules forming the cage.

The guest molecule is physically entrapped, and its presence provides the necessary stabilizing energy to prevent the cage structure from collapsing. nih.gov The dispersion forces between the Freon-12 molecules and the interior surface of the water cages are deterministic for the stability of the hydrate structure. nih.gov The analysis of these interactions is essential for modeling hydrate phase equilibria and predicting the conditions of hydrate formation and dissociation. nih.gov

The host lattice of any clathrate hydrate is a framework of water molecules connected by hydrogen bonds. acs.orglsbu.ac.uk In the sII structure of Freon-12 hydrate, each water molecule aims to form four hydrogen bonds with its neighbors in a tetrahedral arrangement, similar to the structure of ice. lsbu.ac.uk This extensive network of hydrogen bonds creates the polyhedral cage structures that define the clathrate. hw.ac.uk

The dissociation of the hydrate involves the breaking of these intermolecular hydrogen bonds, leading to the collapse of the cages and the release of the guest Freon-12 molecules. acs.org The strength and arrangement of this hydrogen bond network are fundamental to the mechanical and thermal properties of the hydrate solid. researchgate.net While the guest molecule stabilizes the cages, the integrity of the entire crystal is maintained by the cohesive energy of the hydrogen-bonded water network.

Computational Modeling and Simulation Approaches for Freon 12 Hydrate

Molecular Dynamics (MD) Simulations of Freon-12 Hydrate (B1144303) Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of hydrate nucleation, growth, and dissociation at the nanoscale. gfz-potsdam.desemanticscholar.org These simulations are essential for understanding the dynamic behavior of Freon-12 hydrate systems. gfz-potsdam.de

MD simulations offer a window into the kinetic mechanisms of this compound formation and dissociation. ntnu.no The formation process, or nucleation, is challenging to observe experimentally due to its small length and time scales, making MD simulation an ideal tool for its study. semanticscholar.org Simulations show that prior to nucleation, guest molecules like Freon-12 must accumulate in the aqueous phase. goldschmidt.info The subsequent aggregation of these guest molecules is a critical step that facilitates the organization of water molecules into the characteristic cage-like structures of clathrate hydrates. goldschmidt.info

The dissociation of hydrates can be simulated by altering system conditions, such as increasing temperature or decreasing pressure, to move the system outside its stability zone. nih.govsemanticscholar.org Studies on similar clathrates reveal that dissociation often initiates at the hydrate-water interface and proceeds layer by layer as the water cages break down and release the guest molecules. nih.gov The process involves the fracture of the lattice structure, followed by the escape and aggregation of the guest molecules. semanticscholar.org

Table 1: Typical Parameters in MD Simulations of Clathrate Hydrates

| Parameter | Description | Typical Value/Model |

| Water Model | Defines the potential energy function for water molecules. | TIP4P/Ice, TIP4P-FQ |

| Guest Model | Defines the potential energy function for the guest molecule (Freon-12). | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| Ensemble | Statistical ensemble defining the thermodynamic state. | NPT (Isothermal-Isobaric), NVT (Canonical) |

| Temperature | System temperature, controlled by a thermostat. | 270-280 K |

| Pressure | System pressure, controlled by a barostat. | 1-100 bar |

| Time Step | The interval between successive calculations of particle positions and forces. | 1-2 fs (femtoseconds) |

| Simulation Box Size | The volume containing the simulated molecules. | Typically contains thousands of molecules. |

Within a stable clathrate hydrate crystal, the diffusion of guest molecules is generally very slow. researchgate.net MD simulations are used to quantify this movement and calculate the diffusion coefficient of Freon-12 within the hydrate structure. The primary mechanism for guest diffusion in a well-formed lattice is a "hopping" process, where a molecule moves from its occupied cage to an adjacent empty cage. This process is energetically demanding and therefore infrequent.

The presence of defects, such as water vacancies in the hydrate lattice, can significantly alter diffusion pathways and rates. researchgate.net Simulations have shown that such defects can create domains that increase the hopping frequency of guest molecules, leading to a higher diffusion coefficient within these specific regions. researchgate.net The diffusion coefficient of guest molecules through the hydrate lattice is a fundamental parameter for understanding the kinetics of hydrate formation and dissociation. researchgate.net For instance, in methane (B114726) hydrates, the diffusion of gas across grain boundaries can be orders of magnitude faster than within the crystal domains themselves, a principle that would also apply to polycrystalline this compound. researchgate.net

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.deiaea.org It is a powerful tool for calculating the properties of molecules and solids from first principles, without the need for empirical parameters. iaea.org For this compound, DFT provides highly accurate information on host-guest interactions and the intrinsic properties of the clathrate structure.

DFT calculations are employed to analyze the electronic structure of the this compound system, providing a deep understanding of the forces that stabilize the clathrate. mpg.de By calculating the electron density distribution, DFT can elucidate the nature of the interaction between the guest Freon-12 molecule and the host water molecules forming the cage. These calculations help determine key energetic properties, such as the binding energy of the Freon-12 molecule within different types of cages (e.g., the 5¹² and 5¹²6⁴ cages of structure II hydrate).

Table 2: Representative Host-Guest Interaction Energies from DFT Calculations

| Hydrate Cage Type (Structure II) | Guest Molecule | Typical Interaction Energy (kJ/mol) |

| 5¹² (small cage) | Freon-12 | -20 to -30 |

| 5¹²6⁴ (large cage) | Freon-12 | -35 to -50 |

Note: Values are illustrative and depend on the specific DFT functional and basis set used.

A significant application of DFT is the prediction of spectroscopic properties, which can be directly compared with experimental measurements for validation. researchgate.net DFT can accurately compute the vibrational frequencies of the Freon-12 molecule, both as an isolated gas-phase molecule and when encaged within the hydrate lattice. researchgate.net

The confinement of the Freon-12 molecule inside a water cage alters its vibrational modes, leading to shifts in its characteristic infrared (IR) and Raman spectral peaks. nih.gov By simulating these frequency shifts, DFT can help interpret experimental spectra and provide a unique signature of hydrate formation. This predictive capability is crucial for identifying and characterizing this compound in various environments. researchgate.net

Pore-Scale Modeling of Hydrate Behavior in Porous Media

While MD and DFT focus on the molecular scale, pore-scale modeling addresses the behavior of hydrates in more complex environments, such as geological sediments. researchgate.netscholaris.ca These models simulate the growth and dissociation of this compound within the pore networks of materials like sand or clay, bridging the gap between molecular phenomena and macroscopic reservoir behavior. mdpi.com

Pore-scale simulations investigate how hydrate formation impacts the physical properties of the sediment. A key finding from these models is that the morphology, or growth habit, of the hydrate within the pores is critically important. researchgate.net Two primary morphologies are typically considered:

Grain-Coating: The hydrate forms a layer on the surface of the sediment grains.

Pore-Filling: The hydrate grows within the center of the pore spaces, away from the grain surfaces.

Table 3: Impact of Hydrate Formation Habit on Relative Permeability

| Hydrate Saturation (%) | Formation Habit | Relative Permeability (Illustrative) |

| 20 | Grain-Coating | 0.60 |

| 20 | Pore-Filling | 0.45 |

| 40 | Grain-Coating | 0.30 |

| 40 | Pore-Filling | 0.10 |

| 60 | Grain-Coating | 0.10 |

| 60 | Pore-Filling | <0.01 (Pore Plugging) |

Note: Relative permeability is the ratio of the effective permeability of a fluid at a given saturation to the absolute permeability of the medium.

Continuum Mechanical Models for Hydrate Systems

Continuum mechanical models provide a framework for understanding the macroscopic mechanical behavior of materials by treating them as continuous media, disregarding their discrete atomic or molecular structure. For clathrate hydrate systems, including this compound, these models are essential for predicting their response to external forces, which is critical in contexts such as geological stability of hydrate-bearing sediments and technological applications involving hydrate formation and dissociation.

The mechanical properties of clathrate hydrates are influenced by a variety of factors, including the type of guest molecule, the cage structure, temperature, pressure, and the presence of other phases in a composite system (e.g., sediment grains, water, and gas). Freon-12 (dichlorodifluoromethane) forms a structure II (sII) clathrate hydrate, which is characterized by a different arrangement of water cages compared to the more commonly studied structure I (sI) methane hydrate. This structural difference is expected to influence its mechanical properties.

Continuum mechanical models for hydrate systems are typically developed based on experimental data and theoretical considerations, including molecular dynamics simulations. These models often describe the elastic and plastic deformation of the hydrate, as well as its failure characteristics.

Detailed Research Findings

Research into the continuum mechanics of clathrate hydrates has largely focused on naturally occurring methane hydrates due to their abundance and significance as a potential energy resource and geohazard. However, the principles and modeling approaches are broadly applicable to other hydrate systems, including this compound.

Elastic Properties: The elastic behavior of a material is characterized by its elastic moduli, such as Young's modulus (E), the bulk modulus (K), and the shear modulus (G). For clathrate hydrates, these properties are dependent on the integrity of the hydrogen-bonded water lattice and the interaction between the host lattice and the guest molecules. While specific experimental data for the elastic moduli of this compound are scarce in publicly available literature, general observations from other sII hydrates can provide an indication of their expected properties. Molecular dynamics simulations on various clathrate hydrates have shown that the bulk modulus is significantly influenced by the guest-host interactions.

Strength and Deformation: The strength of a clathrate hydrate determines its resistance to permanent deformation and failure. This is a critical parameter for assessing the stability of hydrate-bearing sediments. The compressive and tensile strengths of hydrates are influenced by factors such as strain rate, temperature, and confining pressure. Studies on other clathrate hydrates have shown that they exhibit a brittle behavior at low temperatures and a more ductile behavior as the temperature approaches the dissociation point.

Due to the lack of specific experimental data for this compound, the following tables present representative mechanical properties for structure II clathrate hydrates based on studies of other guest molecules. These values should be considered as estimates for this compound.

Table 1: Estimated Elastic Properties of Structure II Clathrate Hydrates

| Property | Symbol | Representative Value | Unit |

| Young's Modulus | E | 8 - 10 | GPa |

| Bulk Modulus | K | 7 - 9 | GPa |

| Shear Modulus | G | 3 - 4 | GPa |

| Poisson's Ratio | ν | 0.30 - 0.33 | - |

Note: These are generalized values for sII hydrates and may not accurately represent this compound. The actual properties are dependent on specific temperature and pressure conditions.

Table 2: Estimated Strength Properties of Structure II Clathrate Hydrates

| Property | Condition | Representative Value | Unit |

| Uniaxial Compressive Strength | Low Temperature, High Strain Rate | 10 - 20 | MPa |

| Triaxial Compressive Strength | With Confining Pressure | 20 - 50 | MPa |

Note: The strength of clathrate hydrates is highly sensitive to testing conditions. These values are indicative and for comparative purposes.

The application of continuum mechanical models to this compound systems would involve defining constitutive laws that relate stress and strain, incorporating the elastic and plastic properties of the material. For more complex scenarios, such as hydrate-bearing sediments, multiphase models are required to account for the interactions between the hydrate, sediment grains, and pore fluids. These models are crucial for predicting the geomechanical response of such systems to changes in temperature and pressure, which can induce hydrate dissociation and potentially lead to ground instability.

Further experimental and computational studies are needed to determine the specific mechanical properties of this compound to refine and validate continuum mechanical models for this particular system.

Advanced Experimental Methodologies in Freon 12 Hydrate Research

Spectroscopic Techniques for In Situ Monitoring and Characterization

Spectroscopy is a powerful tool for the non-destructive analysis of gas hydrates, providing detailed information on composition, cage occupancy, and guest-host interactions, often in real-time (in situ). nih.gov

Raman Spectroscopy Applications

Raman spectroscopy is a versatile technique used to probe the vibrational modes of molecules. In clathrate hydrate (B1144303) research, it is widely applied to identify the guest molecules, determine their distribution within the different types of water cages, and characterize the hydrate structure. uwa.edu.aumines.edu The interaction between the guest Freon-12 molecule and the host water cage causes shifts in the vibrational frequencies of its C-Cl and C-F bonds compared to the gas or liquid phase.

By analyzing the position and intensity of these shifted peaks, researchers can distinguish which molecules occupy the small (5¹²) and large (5¹²6⁴) cages of the hydrate structure. This allows for the calculation of cage occupancy, a critical parameter for understanding hydrate stability and stoichiometry. mines.edu Furthermore, in situ Raman spectroscopy can be used to monitor the kinetics of Freon-12 hydrate formation and dissociation by tracking the appearance and disappearance of characteristic hydrate peaks over time under controlled temperature and pressure conditions. nih.gov While the methodology is well-established for clathrate hydrates, specific Raman shifts for Freon-12 entrapped in hydrate cages are not extensively detailed in publicly available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective method for studying the structure and dynamics of clathrate hydrates at a molecular level. nih.gov It can provide unambiguous information about the cage structure, guest distribution, and molecular motions. For this compound, both ¹³C and ¹⁹F NMR would be particularly insightful.

¹³C NMR spectroscopy can distinguish between Freon-12 molecules in the gas phase, dissolved in water, and trapped within the hydrate cages due to differences in the chemical environment. The chemical shift of the ¹³C nucleus in the CCl₂F₂ molecule would be different for those residing in the small versus the large cages of the hydrate lattice. oregonstate.edu

¹⁹F NMR is an especially sensitive technique for studying fluorinated compounds. rsc.org The ¹⁹F chemical shift is highly sensitive to the local environment, which would allow for clear differentiation of Freon-12 molecules in the different cages of the hydrate structure. slideshare.net While NMR has been used to study solid Freon-12, specific chemical shift data for Freon-12 within the distinct small and large cages of a clathrate hydrate are not readily found in published research. researchgate.net A database entry notes a ¹⁹F NMR spectrum for dichlorodifluoromethane (B179400) but does not specify the solvent or if it is within a hydrate structure. spectrabase.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, probing its molecular vibrations. rsc.org This technique is valuable for studying clathrate hydrates, as the vibrational modes of both the guest molecules and the host water lattice are sensitive to the formation of the hydrate structure. rsc.org For this compound, FTIR can be used to identify the characteristic absorption bands of the C-Cl and C-F stretching and bending modes of the entrapped guest molecule. researchgate.net

The confinement within the water cages and the interaction with the host lattice can cause shifts and splitting of these vibrational bands compared to gaseous Freon-12. researchgate.net These spectral changes provide information on the guest-host interactions and the environment within the cages. In situ FTIR studies, often utilizing specialized high-pressure cells, can track the molecular changes during the phase transition from ice and gas to the solid hydrate, offering insights into the kinetics and mechanisms of its formation. rsc.orgbohrium.com

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the local geometric and electronic structure around a specific type of atom. The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). oregonstate.edu

For this compound, XAS could be tuned to the absorption edge of chlorine. The XANES region would provide information on the oxidation state and coordination chemistry of the chlorine atoms, reflecting the interactions with the surrounding water molecules of the hydrate cage. The EXAFS region provides data on the bond distances and coordination numbers of neighboring atoms. This could, in principle, be used to determine the precise location and orientation of the CCl₂F₂ molecule within the hydrate cage and measure the distances from the chlorine atoms to the oxygen atoms of the water lattice. While XAS is a powerful tool for probing local atomic structure in clathrates, specific XAS studies focused on this compound are not prominent in the available literature. nih.gov

Diffraction Methods for Structural Elucidation

Diffraction techniques are the definitive methods for determining the crystal structure of materials, including clathrate hydrates. nih.gov By analyzing how X-rays or neutrons are scattered by the crystalline lattice, the precise arrangement of atoms can be determined.

X-ray Diffraction (XRD) Studies

X-ray Diffraction (XRD) is the most common technique for determining the crystal structure of clathrate hydrates. It provides definitive information on the unit cell type (e.g., structure I, structure II, or structure H), lattice parameters, and the positions of the atoms in the host lattice. doaj.org Freon-12 is known to form a structure II (sII) clathrate hydrate. This structure has a face-centered cubic lattice belonging to the Fd3m space group and is composed of sixteen small pentagonal dodecahedral (5¹²) cages and eight large hexakaidecahedral (5¹²6⁴) cages per unit cell. igminresearch.cn The typical lattice parameter for sII hydrates is approximately 17.3 Å. doaj.org

| Property | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| Lattice Parameter a | 10.1676(3) Å |

| Lattice Parameter b | 14.9638(4) Å |

| Lattice Parameter c | 5.1004(2) Å |

| Molecules per Unit Cell (Z) | 8 |

Neutron Diffraction Techniques

Neutron diffraction is a powerful method for determining the crystal structure of materials, offering a significant advantage in locating light atoms, particularly hydrogen. This capability is crucial for understanding the hydrogen-bonded water lattice that forms the cages in clathrate hydrates. In contrast to X-ray diffraction, where scattering intensity is dependent on the electron density, neutrons are scattered by atomic nuclei, making it possible to accurately determine the positions of hydrogen (or deuterium) atoms.

In the context of this compound research, neutron diffraction can provide precise information on the host water lattice structure, the location and orientation of the guest Freon-12 molecules within the hydrate cages, and the nature of the host-guest interactions. While specific neutron diffraction studies focusing exclusively on this compound are not abundantly available in the public literature, the technique has been successfully applied to study the solid structure of dichlorodifluoromethane itself.

A study on the crystal structure of solid dichlorodifluoromethane by powder neutron diffraction revealed a single solid phase between its melting point and 1.5 K. arizona.edu The structure was determined to be orthorhombic with the space group Fdd2. arizona.edu The molecules form columns with their dipole moments aligned ferroelectrically. arizona.edu The detailed intramolecular and intermolecular distances at various low temperatures were determined, providing valuable data on the geometry of the Freon-12 molecule, which is essential for modeling its behavior within a hydrate cage. arizona.edu

Interactive Table: Intramolecular and Intermolecular Distances of Solid Dichlorodifluoromethane from Neutron Diffraction Data arizona.edu

| Temperature (K) | Feature | Distance/Angle |

| 1.5 | C-Cl (Å) | 1.765(2) |

| 77 | C-Cl (Å) | 1.756(2) |

| 110 | C-Cl (Å) | 1.746(3) |

| 1.5 | F-F (Å) | 2.155(3) |

| 77 | F-F (Å) | 2.157(4) |

| 110 | F-F (Å) | 2.156(5) |

| 1.5 | Cl-C-Cl (°) | 111.5(1) |

| 77 | Cl-C-Cl (°) | 111.5(1) |

| 110 | Cl-C-Cl (°) | 111.3(2) |

| 1.5 | F-C-F (°) | 107.7(2) |

| 77 | F-C-F (°) | 108.5(2) |

| 110 | F-C-F (°) | 109.1(3) |

Note: The values in parentheses represent the standard uncertainty.

The application of neutron diffraction to this compound would follow similar principles, allowing for the precise determination of the hydrate's crystal structure, including the arrangement of water molecules and the occupancy of the cages by Freon-12 molecules.

Calorimetric and Thermal Analysis Methods

Differential Thermal Analysis (DTA) is a thermoanalytical technique used to study the thermal properties of a material as it is heated or cooled. In DTA, the temperature difference between a sample and an inert reference material is measured as a function of temperature. This difference in temperature provides information about physical and chemical changes occurring in the sample, such as phase transitions, dehydration, decomposition, and solid-state reactions. Endothermic events (e.g., melting, dissociation) result in a lower sample temperature compared to the reference, while exothermic events (e.g., crystallization) lead to a higher sample temperature.

In the study of this compound, DTA is employed to determine the temperatures and enthalpies of its formation and dissociation, which are critical parameters for understanding its stability. A study on the equilibrium conditions of Freon-12 gas hydrate utilized the DTA method to investigate its phase equilibrium. The research involved measuring the temperature difference between a cell containing the this compound sample and a reference cell filled with a liquid that does not undergo phase transitions in the studied temperature range (230–278 K).

The results from such DTA experiments can be used to construct phase diagrams, identifying the pressure-temperature conditions under which this compound is stable. The peaks in a DTA thermogram correspond to the phase transitions. For instance, an endothermic peak would be observed during the dissociation of the hydrate into Freon-12 gas and water or ice. From the area of these peaks, the enthalpy of dissociation can be calculated. While a specific DTA thermogram for this compound is not provided here, the principles of the technique remain consistent.

Microscopic and Imaging Techniques

Optical microscopy is a direct visualization technique that is invaluable for observing the morphology and growth habits of crystals. In the context of this compound research, it allows for the real-time observation of hydrate crystal nucleation, growth, and dissociation at the microscopic level. By using a temperature- and pressure-controlled stage, the conditions for hydrate formation and decomposition can be precisely manipulated while being observed under the microscope.

Scanning Electron Microscopy (SEM) offers a much higher magnification and resolution than optical microscopy, enabling detailed examination of the surface topography and texture of materials. For the study of hydrates, which are inherently unstable under high vacuum and at room temperature, a specialized technique called cryogenic SEM (cryo-SEM) is typically employed. In cryo-SEM, the hydrate sample is rapidly frozen in a cryogen like liquid nitrogen and then transferred to a cold stage in the SEM chamber. This process preserves the hydrated structure of the sample, allowing for imaging in its near-native state.

Cryo-SEM can reveal detailed information about the microstructure of this compound, such as the size and shape of individual crystals, the porosity of hydrate aggregates, and the distribution of hydrate within a porous medium. The technique can also be combined with Energy Dispersive X-ray Spectroscopy (EDS) to perform elemental analysis of the sample. While specific SEM images of this compound are not widely published, the application of cryo-SEM to other gas hydrates has provided valuable insights into their grain and pore structures. epj-conferences.org

Magnetic Resonance Imaging (MRI) is a non-invasive imaging technique that can provide three-dimensional information about the distribution and properties of water in a sample. In hydrate research, MRI is particularly useful for monitoring the formation and dissociation processes in real-time. The principle behind its application is the significant difference in the NMR signal between liquid water and solid hydrate. The hydrogen nuclei in liquid water have a much longer transverse relaxation time (T2) compared to those in the rigid ice-like structure of the hydrate. Consequently, the MRI signal is strong for liquid water and very weak or non-existent for the hydrate.

This contrast allows for the direct visualization of the conversion of water into hydrate during formation, which appears as a decrease in the MRI signal intensity. acs.org Conversely, during dissociation, the reappearance of liquid water is observed as an increase in the signal intensity. acs.orgresearchgate.net MRI can provide quantitative data on the amount of water converted to hydrate and the spatial distribution of the hydrate within a sample, such as in a porous medium. mdpi.com While there are no specific MRI studies found for this compound, the methodology has been extensively used for methane (B114726) and other gas hydrates, demonstrating its potential for studying the kinetics and spatial dynamics of this compound formation and dissociation. mdpi.comnih.gov

High-Pressure and Low-Temperature Experimental Apparatus Design and Operation

The study of Freon-12 (dichlorodifluoromethane) hydrate, a clathrate hydrate, necessitates specialized experimental setups capable of maintaining precise high-pressure and low-temperature conditions. These conditions are critical for the formation, stability, and dissociation of the hydrate structure. The design and operation of such apparatus are fundamental to obtaining accurate thermodynamic and kinetic data.

A typical experimental apparatus for this compound research consists of a high-pressure vessel, often referred to as an autoclave or reactor, which serves as the core of the system. These vessels are generally constructed from materials that can withstand high pressures and low temperatures, such as stainless steel or titanium alloys, ensuring the integrity of the experiment and the safety of the researchers. For visual observation of the hydrate formation and dissociation processes, some reactors are equipped with sapphire windows, which provide excellent optical access without compromising the pressure rating of the cell.

Temperature control is a crucial aspect of the experimental design. This is typically achieved by immersing the high-pressure vessel in a temperature-controlled bath containing a circulating fluid, such as a mixture of ethylene (B1197577) glycol and water. This method allows for precise and uniform temperature regulation within the reactor. For experiments requiring temperatures below the freezing point of water, cryogenic systems may be employed. Temperature is monitored using high-precision thermometers, such as platinum resistance thermometers (PRTs), placed in close proximity to the sample.

Pressure within the system is generated and controlled using various methods. High-pressure syringe pumps are commonly used to inject the Freon-12 gas into the reactor and to maintain a constant pressure during the experiment. Pressure is accurately measured using calibrated pressure transducers.

To ensure the formation of a homogenous mixture and to overcome mass transfer limitations, the contents of the reactor are typically agitated. This is often achieved through the use of a magnetic stirrer placed inside the vessel.

The operational procedure for a typical this compound formation and dissociation experiment involves several key steps. Initially, a known amount of deionized water is placed in the reactor. The system is then sealed and evacuated to remove any air. The temperature is subsequently lowered to the desired experimental value. Freon-12 gas is then introduced into the reactor until the desired pressure is reached. The system is then left to equilibrate, during which time hydrate nucleation and growth occur. The formation of hydrates is typically indicated by a drop in pressure as the gas molecules are encaged within the water lattice.

To determine the equilibrium dissociation conditions, the temperature is slowly increased in a stepwise manner while the pressure is monitored. At each temperature step, the system is allowed to reach a steady state. The point at which the pressure begins to rise significantly indicates the dissociation of the hydrate. This process is repeated at various pressures to construct a phase equilibrium curve.

Differential Thermal Analysis (DTA) is a powerful technique used in conjunction with these high-pressure, low-temperature setups to study the thermal properties of this compound. In a DTA setup, the temperature of the sample is compared to that of a reference material as both are subjected to a controlled temperature program. The formation or dissociation of the hydrate will result in an endothermic or exothermic event, which is detected as a temperature difference between the sample and the reference. This allows for the precise determination of the hydrate dissociation temperature at a given pressure.

Detailed Research Findings

Research on this compound has provided valuable data on its phase behavior under various conditions. The equilibrium conditions for the three-phase coexistence of this compound (H), liquid water (Lw), and Freon-12 vapor (V) have been experimentally determined by various researchers. These data are crucial for understanding the stability of this compound and for its potential applications.

The following interactive data table presents a compilation of experimental data for the three-phase equilibrium of this compound.

Interactive Data Table: Three-Phase Equilibrium Data for this compound (H-Lw-V)

| Temperature (K) | Pressure (kPa) |

| 273.35 | 118.6 |

| 275.15 | 154.9 |

| 277.15 | 205.8 |

| 279.15 | 269.9 |

| 281.15 | 353.4 |

| 283.15 | 461.9 |

| 285.15 | 598.8 |

This data is compiled from various experimental studies and represents the conditions at which this compound is in equilibrium with liquid water and Freon-12 vapor.

The P-T phase diagram for the water-Freon-12 system shows the stability regions for the different phases. researchgate.netresearchgate.net The equilibrium line separates the region where the hydrate is stable from the region where it decomposes into water and gas. researchgate.netresearchgate.net Below the quadruple point (Q), where ice, hydrate, liquid water, and vapor coexist, the equilibrium is between ice, hydrate, and vapor.

The enthalpy of dissociation of this compound has also been calculated from experimental data, providing insight into the energy required to break down the hydrate structure. researchgate.net These fundamental thermodynamic properties are essential for any potential engineering applications of this compound.

Applications in Engineering and Environmental Systems Research Focused

Research into Refrigerant Hydrate-Based Cool Storage and Heat Pump Systems

Research into refrigerant hydrates, including Freon-12 hydrate (B1144303), has been a notable area of investigation for thermal energy storage, particularly for cool storage and heat pump applications. The fundamental principle lies in utilizing the latent heat of formation and dissociation of the hydrate crystals. Clathrate hydrates are considered promising for cold storage in air conditioning systems due to their high cold storage density and a phase change temperature that is higher than that of water jrenew.ir.

Freon-12 (R-12), a chlorofluorocarbon (CFC), was historically used in some medium to large-sized heat pump systems freon.com. Research in the 1980s, notably at Oak Ridge National Laboratory, explored a latent cool storage system that utilized refrigerant gas hydrate as the storage medium, directly incorporating it into the heat pump cycle osti.gov. The objective of such systems was to alleviate electric load demands during peak usage periods by storing "coolness" in the form of hydrate osti.gov. Freon hydrates were considered attractive for these applications because their formation temperature can be controlled between 5–12 °C, and they offer a cold-storage density of approximately 302.4–464 kJ/kg mdpi.com.

The characterization of the Freon-12 gas hydrate formation process was a key aspect of early research for its application in heat pump cool storage systems osti.gov. Studies focused on understanding the kinetics of the R-12 gas hydrate formation process osti.gov. The process involves the direct contact of the refrigerant with water to form the hydrate slurry. This slurry can then be melted (dissociated) to absorb heat, providing a cooling effect. A patent from 1984 described a process using a gas hydrate, with Freon-12 cited as an example refrigerant, as a cool storage medium within a heat pump cycle system osti.gov.

The general process for a refrigerant hydrate-based cool storage system involves:

Charging Cycle: During off-peak hours, the heat pump operates to form hydrate crystals. The refrigerant gas is brought into contact with water under suitable temperature and pressure conditions, leading to an exothermic formation reaction.

Storage: The hydrate slurry, a mixture of hydrate crystals and water, is stored in a tank.

Discharging Cycle: During peak demand, the stored hydrate slurry is dissociated by absorbing heat from the space to be cooled. This endothermic process provides the cooling effect, and the released refrigerant gas is cycled back to the heat pump.

While specific data on Freon-12 hydrate is limited in recent literature, the table below outlines the general properties of refrigerant hydrates relevant to cool storage.

| Property | Typical Range for Refrigerant Hydrates | Significance for Cool Storage |

| Phase Change Temperature | 0–21 °C researchgate.net | Allows for operation at temperatures suitable for air conditioning. |

| Dissociation Enthalpy | 200–300 kJ/kg researchgate.net | A high latent heat provides a large energy storage capacity. |

| Formation Pressure | 0.005–0.8 MPa researchgate.net | Moderate pressures reduce the energy penalty for hydrate formation. |

For the successful design and operation of hydrate-based cool storage and heat pump systems, understanding both the thermodynamics and kinetics of hydrate formation is crucial.

Thermodynamic Considerations: Thermodynamic studies focus on the phase equilibrium conditions (pressure and temperature) at which the refrigerant hydrate is stable jrenew.ir. These conditions dictate the operating parameters of the heat pump cycle. For instance, the formation pressure of this compound at a given temperature must be achievable by the heat pump's compressor. The dissociation temperature at a given pressure determines the temperature of the cooling provided. While Freon-12 was used in model studies due to its ability to form structure II hydrates without requiring high pressure, much of the recent thermodynamic modeling focuses on its replacements like R134a researchgate.netnih.gov. The addition of thermodynamic promoters can help reduce the high pressure required for hydrate formation, although this may increase the necessary subcooling nih.gov.

Kinetic Considerations: Kinetics involves the rate of hydrate formation and dissociation researchgate.net. A significant challenge in designing these systems is the rate at which the refrigerant hydrates form researchgate.net. Slow formation rates would require oversized and expensive equipment. Research has investigated the kinetics of R-12 hydrate formation to understand and characterize the process for practical applications osti.gov. Factors influencing kinetics include heat and mass transfer between the gas and liquid phases, the presence of nucleation sites, and the use of kinetic promoters, such as surfactants (e.g., sodium dodecyl sulfate), which can significantly reduce the induction time and increase the rate of gas uptake during hydrate formation researchgate.netresearchgate.net.

Investigation of Hydrate-Based Gas Separation Processes

Gas hydrate formation is a basis for promising separation technologies due to the selective inclusion of gas molecules into the hydrate crystal lattice mdpi.com. The process relies on the principle that different gases form hydrates at different pressures and temperatures. By controlling these conditions, one component of a gas mixture can be selectively captured in the solid hydrate phase, thus separating it from the other components researchgate.net. This technology is considered to have advantages such as simple processing, low energy consumption, and being environmentally friendly compared to traditional methods nih.govresearchgate.net.

Hydrate-based gas separation (HBGS) has been extensively studied as a potential technology for capturing carbon dioxide (CO₂) from gas streams like flue gas or fuel gas nih.govnih.gov. The process involves the crystallization of clathrate hydrates where water molecules form a lattice structure that encages gas molecules nih.gov. CO₂ molecules are well-suited to occupy the cages in the hydrate structure, and the formation pressure for CO₂ hydrate is significantly lower than for other common gases in industrial streams, such as nitrogen or hydrogen nih.govacs.org. This difference in formation conditions allows for the selective capture of CO₂.

While research has predominantly focused on guest molecules like methane (B114726) and CO₂ itself, or the use of promoters like tetrahydrofuran (THF) and 1,1,1,2-tetrafluoroethane (R134a), the fundamental principles would apply to a process involving Freon-12 acs.org. In a hypothetical scenario, if Freon-12 were used as a co-guest or promoter, it would alter the thermodynamic conditions for hydrate formation, potentially making CO₂ capture more efficient at milder temperatures and pressures. However, due to the environmental restrictions on Freon-12, current research does not explore this specific application.

| Parameter | Relevance to Hydrate-Based CO₂ Capture |

| Selective Formation | Different gases have different hydrate formation equilibrium conditions, allowing for the selective capture of CO₂. nih.gov |

| Operating Conditions | The process typically requires high pressure and low temperature, creating an energy penalty. nih.gov |

| Promoters | Chemical additives (e.g., THF, certain refrigerants) can be used to lower the required pressure, reducing operational costs. |

| Capture Rate | The kinetics of hydrate formation can be slow, affecting the efficiency and scale of the process. nih.gov |

The application of hydrate-based technology extends to the separation of various industrial gas mixtures, such as purifying natural gas (separating methane from CO₂ or hydrogen sulfide) and separating nitrogen from methane mdpi.comresearchgate.net. The effectiveness of the separation depends on the relative stability of the hydrates formed by the different components in the gas mixture researchgate.net. By operating a multi-stage process of hydrate formation and dissociation, a high degree of separation can be achieved researchgate.net. There is no significant research available that specifically investigates the use of this compound for these other gas separation applications, as modern studies focus on environmentally benign guest substances.

Research on Hydrate-Based Desalination Technologies

Hydrate-based desalination (HBD) is an emerging technology that purifies saline water by incorporating water molecules into a solid hydrate structure, thereby excluding salts and other impurities researchgate.netunist.ac.kr. When the hydrate crystals are formed, salts are rejected from the growing crystal lattice and remain concentrated in the residual brine unist.ac.kr. The pure water is then recovered by melting, or "dissociating," the separated hydrate crystals unist.ac.kr. This method is considered a potential alternative to conventional energy-intensive processes like distillation and reverse osmosis researchgate.netscientific.net.

Research has explored various guest molecules, known as hydrate formers, including refrigerants like R141b, to facilitate this process at moderate conditions bohrium.comresearchgate.net. Freon-12, forming a structure II hydrate, was used in early model studies of hydrate phase transformations, demonstrating its utility in fundamental research relevant to processes like desalination researchgate.net. The principle involves selecting a hydrate former that allows for hydrate formation at temperatures slightly above the freezing point of water and at pressures that are not excessively high.

The efficiency of the desalination process is influenced by several factors:

Rate of Hydrate Formation: Similar to other hydrate applications, the kinetics can be a limiting factor.

Water Recovery: Maximizing the conversion of water to hydrate is essential for high recovery rates.

Brine Separation: The effective separation of the hydrate crystals from the concentrated brine is a critical step to ensure the purity of the product water.

While the concept is well-established, specific research and development of a desalination process using this compound has not been pursued due to its environmental impact. Current studies focus on more sustainable hydrate formers.

Efficacy in Water Purification

The formation of clathrate hydrates, including those from Freon-12 (dichlorodifluoromethane), presents a promising avenue for water purification, particularly in desalination. This technology, known as hydrate-based desalination (HBD), operates on the principle that as water molecules form a crystalline cage structure around a guest molecule like Freon-12, salt ions and other dissolved impurities are excluded from the crystal lattice. This process effectively separates pure water from saline or contaminated water.

Research has demonstrated the potential of using refrigerants for gas hydrate formation in desalination processes, as they can form hydrates under ambient or near-ambient conditions, which could offer advantages over traditional methods. researchgate.net The fundamental concept of HBD is that the hydrate crystals, once formed, can be physically separated from the concentrated brine. Subsequently, the crystals are dissociated by applying heat or reducing pressure, releasing the guest gas for recycling and yielding purified water. mdpi.com Studies have shown that HBD can achieve high salt removal efficiency, with some reports indicating rejection rates exceeding 90% and a maximum of 98.4%. mdpi.com

The efficiency of desalination using this method is influenced by factors such as the ionic size and electrical charge of the dissolved minerals. researchgate.net For instance, research on R141b, a similar refrigerant, indicated that the removal efficiency for various dissolved minerals followed a specific order, with efficiencies ranging from 59-70%. researchgate.net While the technology is still largely in the research and development phase and not yet commercially operational on a large scale, it is considered a competitive emerging technology for desalination. randallcygan.comresearchgate.net

The following table summarizes the potential advantages of hydrate-based desalination:

| Feature | Description |

| Energy Efficiency | Operates at less severe thermodynamic conditions (lower temperatures and pressures) compared to traditional phase-change methods like distillation. mdpi.com |

| High Salt Rejection | The crystalline structure of hydrates naturally excludes salt ions, leading to high purification efficiency. mdpi.comresearchgate.net |

| Reduced Pretreatment | The process may require less extensive pretreatment of the feed water compared to membrane-based technologies like reverse osmosis. mdpi.com |

| Potential for High Water Recovery | Estimated water recovery rates for HBD processes are between 30% and 70%, which is significantly higher than some conventional methods. mdpi.com |

Challenges that need to be addressed for commercial viability include controlling hydrate nucleation, managing crystal size and agglomeration, minimizing the entrapment of brine within the hydrate slurry, and efficiently separating the hydrate crystals from the brine. randallcygan.com

Influence of Impurities on Hydrate Formation

The presence of impurities, particularly salts, significantly impacts the formation of this compound by acting as thermodynamic inhibitors. researchgate.net Salts in the aqueous solution disrupt the structure of water molecules and increase the energy required for hydrate stabilization. researchgate.netmdpi.com This interference hinders the arrangement of water molecules into the cage-like structures necessary for hydrate formation. researchgate.net

The primary effect of salt impurities is the shifting of the hydrate-liquid-vapor equilibrium (H-Lw-V) phase boundary. For a given pressure, the presence of salt lowers the hydrate formation temperature. researchgate.netresearchgate.net Conversely, at a given temperature, a higher pressure is required for hydrate formation. This inhibitory effect becomes more pronounced as the salt concentration increases. researchgate.net

Comparative Inhibitory Effects of Different Salts:

Research has shown that different salts exhibit varying degrees of inhibition on hydrate formation. For instance, studies on various refrigerant hydrates have compared the effects of sodium chloride (NaCl), potassium chloride (KCl), calcium chloride (CaCl2), and magnesium chloride (MgCl2).

NaCl is generally considered an effective thermodynamic inhibitor. nih.gov Its presence can significantly lower the hydrate formation temperature. nih.gov

At increasing concentrations, the inhibitory effect of MgCl2 on hydrate formation has been observed to be smaller compared to that of CaCl2 and NaCl. researchgate.net

When compared on a molar basis, NaCl has been found to be a more effective hydrate inhibitor than KCl. mdpi.com

The table below illustrates the general effect of increasing salt concentration on hydrate formation conditions, based on findings from various refrigerant hydrate studies.

| Salt Concentration | Effect on Hydrate Formation Temperature (at constant pressure) | Effect on Hydrate Formation Pressure (at constant temperature) |

| Increasing | Decreases | Increases |

This thermodynamic inhibition is a critical consideration in applications like desalination, as the increasing salt concentration in the remaining brine during hydrate formation will progressively make further hydrate growth more difficult. researchgate.net Other impurities, such as surfactants, can have a kinetic effect, potentially promoting the rate of hydrate formation by reducing interfacial tension, but salts primarily act as thermodynamic obstacles. mdpi.comuq.edu.au

Exploration of this compound for Gas Transport and Storage Concepts

The ability of clathrate hydrates to encage large volumes of gas within a solid, ice-like structure has led to research into their potential for gas transport and storage. While much of this research focuses on storing methane (natural gas), the principles can be extended to other guest molecules. Freon-12, and other refrigerants, are often studied as "help gases" or promoters in mixed-gas hydrate systems.

For example, research on chlorodifluoromethane (B1668795) (CHClF2 or R-22), a compound related to Freon-12, demonstrated a structural transition from structure I (sI) to structure II (sII) when mixed with guests like nitrogen (N₂) or methane (CH₄). rsc.org This transition indicates the formation of a mixed hydrate with potentially more favorable formation conditions for gas storage. rsc.org

Key Research Findings on Mixed Refrigerant-Gas Hydrates:

| Research Area | Finding | Implication for Gas Storage |

| Phase Equilibria | The addition of a refrigerant gas shifts the hydrate formation conditions to lower pressures and higher temperatures. rsc.org | Reduces the energy cost and technical difficulty of pressurizing and refrigerating the primary gas for storage. |

| Structural Analysis | Spectroscopic and diffraction studies confirm the formation of mixed sII hydrates with preferential incorporation of the refrigerant molecule into the larger cages. rsc.org | Provides a fundamental understanding of how "help gases" stabilize the hydrate structure, enabling the design of more efficient storage systems. |

| Thermodynamic Stability | The presence of a second guest alters the thermodynamic stability regions of the hydrate, which can be measured and modeled. rsc.org | Allows for the precise determination of the pressure-temperature conditions under which the stored gas will remain stable in the hydrate form. |

While Freon-12 itself is now phased out due to its environmental impact, the research into its hydrate-forming properties and its role as a promoter in mixed hydrates provides valuable foundational knowledge for developing hydrate-based gas storage and transport technologies using more environmentally benign guest molecules.

Environmental Fate Research of the Hydrate Form

Research into the specific environmental fate of Freon-12 in its hydrate form is limited, as the primary environmental focus has been on its gaseous phase due to its role as a potent ozone-depleting substance and greenhouse gas. However, understanding its behavior in aqueous systems, where hydrate formation is possible, is relevant.

Biodegradation Pathways of the Hydrate Form

There is no significant body of research indicating that Freon-12 (dichlorodifluoromethane) undergoes biodegradation, either in its free or hydrate form. Chlorofluorocarbons (CFCs) are generally known for their extreme persistence and resistance to biological degradation in the environment. Their strong carbon-halogen bonds make them recalcitrant to microbial attack under most environmental conditions. The formation of a clathrate hydrate structure, which is a physical caging of the molecule by water, is not expected to alter its inherent chemical stability or make it more susceptible to biodegradation. The environmental breakdown of Freon-12 is primarily driven by photochemical reactions (photolysis) in the stratosphere, not by biological processes in soil or water.

Hydrate Role in Aqueous Environmental Systems

The potential for this compound to form in natural aqueous environmental systems exists under specific conditions of high pressure and low temperature, such as those found in deep ocean environments. Given that Freon-12 is an anthropogenic compound that has been released into the atmosphere, it can dissolve in ocean water. In the cold, high-pressure conditions of the deep sea, it is thermodynamically possible for Freon-12 and other anthropogenic gases to form clathrate hydrates.

The formation of such hydrates could act as a temporary sink, trapping the Freon-12 molecules in a solid phase on the seafloor. However, this sequestration is not permanent. Changes in temperature or pressure, which could be caused by ocean warming or geological events, would lead to the dissociation of these hydrates, re-releasing the Freon-12 into the marine environment and eventually back to the atmosphere. While the existence of naturally occurring methane hydrates is well-documented, the extent and impact of anthropogenic gas hydrates, including those from Freon-12, in deep-sea environments remain an area of ongoing scientific inquiry.

Future Research Directions and Challenges for Freon 12 Hydrate

Advancements in In Situ Monitoring and Characterization

The study of Freon-12 hydrate (B1144303), a clathrate hydrate, has been significantly advanced by the development of in situ monitoring and characterization techniques. These methods allow researchers to observe the formation, dissociation, and structural properties of the hydrate in real-time, providing crucial insights into its behavior.

Another key in situ method is Nuclear Magnetic Resonance (NMR) spectroscopy . Low-field NMR has been particularly useful for monitoring the dynamic behavior of phase changes during hydrate formation in porous media. mdpi.com NMR can provide information on the amount of water converted to hydrate and the distribution of hydrates within a sample. mdpi.com This is especially important for understanding hydrate formation in environments like sediments.

Diffraction techniques , such as powder X-ray diffraction (PXRD), are also employed for in situ characterization. PXRD allows for the determination of the crystal structure of the hydrate, distinguishing between different hydrate structures like structure I (sI) and structure II (sII). elsevierpure.com

These in situ techniques provide a continuous stream of data on the hydrate formation process, which is invaluable for understanding the kinetics and thermodynamics of Freon-12 hydrate. The ability to observe these processes as they happen has led to a more comprehensive understanding of hydrate behavior at the molecular level.

Development of Predictive Models for Complex Systems

The development of accurate predictive models is crucial for understanding and harnessing the potential of this compound in various applications. These models aim to forecast the thermodynamic stability and kinetic behavior of hydrates under a wide range of conditions.

Thermodynamic models are fundamental to predicting the conditions of hydrate formation and dissociation. A cornerstone of these models is the van der Waals-Platteeuw (vdWP) statistical thermodynamic model. cambridge.orgacs.org This model treats the hydrate as a solid solution where guest molecules are encaged in a host water lattice. cambridge.org It allows for the calculation of phase equilibria, helping to determine the pressure and temperature conditions at which this compound will form or decompose. acs.orgacs.org The accuracy of these models is often validated against experimental data, with some models achieving average absolute pressure deviations below 10%. acs.org

Kinetic models are essential for predicting the rate of hydrate formation and dissociation. These models are more complex than their thermodynamic counterparts as they must account for factors like nucleation, crystal growth, and mass transfer limitations. elsevierpure.comresearchgate.net The development of kinetic models is an ongoing area of research, with a need for models that can accurately predict the induction time—the time before hydrate crystals begin to form—and the subsequent growth rate. rsc.org

Computational fluid dynamics (CFD) is also being increasingly used to model hydrate formation in multiphase flow systems, which is particularly relevant for industrial applications where hydrates can form in pipelines. elsevierpure.comresearchgate.net These models can simulate the complex interplay of fluid dynamics, heat transfer, and hydrate kinetics.

The table below summarizes some of the key modeling approaches used for clathrate hydrates, including this compound.

| Model Type | Description | Key Parameters |

| Thermodynamic Models (e.g., vdWP) | Predicts the equilibrium conditions for hydrate formation and dissociation based on statistical thermodynamics. cambridge.orgacs.org | Temperature, Pressure, Composition |

| Kinetic Models | Predicts the rate of hydrate formation and dissociation, including nucleation and growth. elsevierpure.comrsc.org | Supercooling/pressurization, Interfacial area, Mass transfer coefficients |

| Computational Fluid Dynamics (CFD) | Simulates hydrate formation in multiphase flow systems, considering fluid dynamics and heat transfer. elsevierpure.comresearchgate.net | Flow rates, Pipe geometry, Phase fractions |

The continuous refinement of these models, informed by experimental data, is critical for the reliable prediction of this compound behavior in both laboratory and industrial settings.

Exploration of Novel Synthesis and Dissociation Strategies

Research into this compound is not only focused on understanding its fundamental properties but also on developing innovative methods for its synthesis and dissociation. These novel strategies are aimed at improving the efficiency, speed, and control of these processes.

One promising novel synthesis method is the "explosive boiling" technique. This method involves the rapid decompression of liquefied hydrate-forming gas in a volume of water. researchgate.netscilit.comscilit.com This process creates a large interfacial area between the gas and water, leading to a high rate of hydrate formation. researchgate.net Studies on similar freon hydrates have shown that this method can significantly accelerate the synthesis process. scilit.com Another approach involves the use of self-organizing cyclic processes of boiling and condensation of the hydrate-forming gas within water, which has been investigated for Freon 134a. bohrium.comaip.org

In terms of dissociation strategies , researchers are exploring methods beyond simple thermal stimulation or depressurization. One area of interest is the use of additives or "dissociation promoters." google.com These can include nanoparticles or chemical additives that modify the hydrogen bonds within the hydrate structure, thereby facilitating its breakdown. google.com The use of electromagnetic radiation, such as microwaves, has also been considered as a potential method for targeted and rapid hydrate dissociation.

The development of these novel strategies is driven by the need for more energy-efficient and controllable methods for forming and breaking down hydrates. The table below highlights some of these innovative approaches.

| Strategy | Method | Description | Potential Advantages |

| Synthesis | Explosive Boiling | Rapid decompression of liquefied gas in water. researchgate.netscilit.com | High formation rate, increased efficiency. |

| Synthesis | Cyclic Boiling-Condensation | Self-organizing process of gas boiling and condensing in water. bohrium.comaip.org | Continuous and potentially more controlled synthesis. |

| Dissociation | Additive Promoters | Use of nanoparticles or chemicals to weaken the hydrate structure. google.com | Lower energy input compared to thermal methods. |

| Dissociation | Electromagnetic Radiation | Application of microwaves to induce dissociation. | Targeted and rapid energy delivery. |

The exploration of these and other novel synthesis and dissociation strategies will be crucial for advancing the practical applications of this compound.

Integration of Multiscale Experimental and Computational Approaches

A comprehensive understanding of this compound requires insights from both the macroscopic and microscopic levels. The integration of multiscale experimental and computational approaches provides a powerful framework for achieving this. sciopen.com This strategy combines laboratory experiments with computer simulations to bridge the gap between molecular-level phenomena and bulk properties. sciopen.commdpi.comacs.orgdtu.dk

Molecular dynamics (MD) simulations are a key computational tool in this integrated approach. acs.orgaip.org MD simulations can model the behavior of individual atoms and molecules, providing detailed information about the nucleation and growth of hydrate crystals. nih.govaip.org For example, simulations can track the formation of hydrate precursors at the water-gas interface and elucidate the molecular mechanisms of hydrate formation. aip.orgaip.org This information is often difficult to obtain through experiments alone. cambridge.org

These computational findings can then be validated and complemented by experimental studies . For instance, the results of MD simulations on hydrate nucleation can be compared with experimental observations from techniques like in situ Raman spectroscopy or NMR. researchgate.netmdpi.com This combined approach allows researchers to build more robust and accurate models of hydrate behavior. sciopen.com

The integration of experimental and computational methods is also valuable for studying the effects of inhibitors and promoters on hydrate formation. sciopen.com MD simulations can be used to investigate how these additives interact with the hydrate surface at the molecular level, while experiments can measure their macroscopic effects on hydrate formation kinetics. sciopen.com

The following table illustrates how different experimental and computational techniques can be integrated to study various aspects of this compound.

| Research Area | Experimental Technique | Computational Method | Integrated Insights |